

Application Notes and Protocols for SPECT/CT Imaging with Capromab Pendetide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromab pendetide, commercially known as ProstaScint®, is a murine monoclonal antibody (7E11-C5.3) designed to target an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA).[1][2] When labeled with Indium-111 (111 In), it becomes a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) imaging, often in conjunction with Computed Tomography (CT) for anatomical localization. This combination, known as SPECT/CT, provides valuable insights into the biodistribution and targeting of this antibody in the context of prostate cancer research and drug development. Unlike many PSMA-targeting agents that bind to the extracellular domain, Capromab pendetide's unique intracellular target suggests it primarily binds to cells with compromised membrane integrity, such as necrotic or apoptotic tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data associated with ¹¹¹In-**Capromab** pendetide SPECT/CT imaging.

Table 1: Radiation Dosimetry of ¹¹¹In-Capromab Pendetide[3]



Organ	Absorbed Dose (mGy/MBq)
Liver	1.0
Spleen	0.88
Kidneys	0.67
Prostate	0.44
Effective Dose	0.25 - 0.29

Table 2: Biodistribution of ¹¹¹In-Capromab Pendetide in Preclinical Models[3]

Organ	Uptake (% Injected Dose/gram) - Day 1	Uptake (% Injected Dose/gram) - Day 3	Uptake (% Injected Dose/gram) - Day 7
Tumor	14	30	30
Lung	4-6	-	-
Spleen	4-6	-	-
Liver	4-6	-	-
Kidney	4-6	-	-
Muscle	<1	-	-

Table 3: Diagnostic Performance of ¹¹¹In-**Capromab** Pendetide SPECT for Pelvic Lymph Node Metastases[3][4][5]

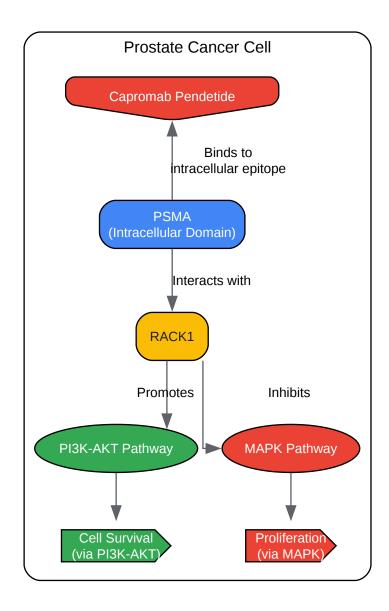
Metric	Reported Value(s)
Sensitivity	62% - 75%
Specificity	72% - 86%
Accuracy	68% - 93%

Signaling Pathway and Experimental Workflows



Prostate-Specific Membrane Antigen (PSMA) Intracellular Signaling

Capromab pendetide targets an intracellular domain of PSMA. PSMA expression has been shown to influence cell survival pathways such as the PI3K-AKT and MAPK pathways. The binding of the antibody may modulate these signaling cascades, particularly in cells with compromised membrane integrity.[6][7][8][9]



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Caption: PSMA intracellular signaling and the point of interaction for **Capromab** pendetide.

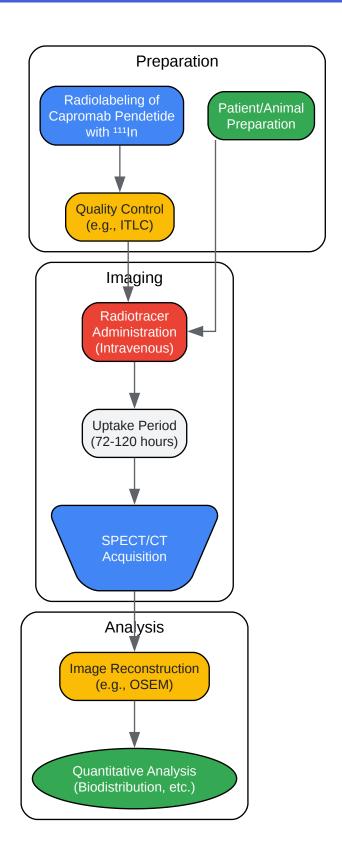




Experimental Workflow for ¹¹¹In-Capromab Pendetide SPECT/CT Imaging

The following diagram outlines the general workflow for a typical preclinical or clinical SPECT/CT imaging study using ¹¹¹In-**Capromab** pendetide.





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Caption: General experimental workflow for ¹¹¹In-**Capromab** pendetide SPECT/CT imaging.



Experimental Protocols Radiolabeling of Capromab Pendetide with Indium-111

This protocol is adapted from the ProstaScint® kit instructions for preclinical and clinical research use.[1]

Materials:

- Capromab pendetide (ProstaScint®) kit containing:
 - Vial of **Capromab** pendetide (0.5 mg in 1 mL)
 - Vial of 0.5 M Sodium Acetate Buffer
- Indium-111 Chloride (111InCl₃) solution (sterile, non-pyrogenic)
- Sterile 1 mL and 3 mL syringes
- Sterile needles
- 0.22
 µm sterile filter (provided in some kits)
- Dose calibrator
- Instant Thin-Layer Chromatography (ITLC) strips for quality control

Procedure:

- Buffer Preparation: Using a sterile 1 mL syringe, withdraw 1.0 mL of 0.5 M Sodium Acetate Buffer.
- Buffering ¹¹¹InCl₃: In the sterile vial containing the ¹¹¹InCl₃ solution, add the 1.0 mL of Sodium Acetate Buffer. Gently swirl the vial to mix.
- Radiolabeling Reaction:
 - Using a sterile 3 mL syringe, withdraw the buffered ¹¹¹¹InCl₃ solution.



- Add the buffered ¹¹¹¹InCl₃ to the vial containing the Capromab pendetide.
- Gently swirl the vial to ensure thorough mixing.
- Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes.
- Quality Control:
 - Perform ITLC to determine the radiochemical purity.
 - The percentage of ¹¹¹In incorporated into the Capromab pendetide should be greater than 90%.
- Final Preparation:
 - Draw the final radiolabeled product into a sterile syringe for administration.
 - Assay the final dose in a dose calibrator. The recommended activity for human imaging is typically 4-5 mCi.[1]

SPECT/CT Imaging Protocol

Patient/Animal Preparation:

- Hydration: Ensure the subject is well-hydrated before and after the injection to promote clearance of unbound radiotracer.
- Bowel Preparation: For clinical studies, a cathartic is typically administered the evening before imaging, and a cleansing enema may be given within an hour prior to the scan to reduce bowel activity.
- Anesthesia (for preclinical studies): Anesthetize the animal (e.g., with 1.5-2% isoflurane in O₂) and maintain anesthesia throughout the imaging procedure.

Radiotracer Administration:

 Administer the prepared ¹¹¹In-Capromab pendetide intravenously. For preclinical models, this is often done via a lateral tail vein injection. The typical human dose is 0.5 mg of



Capromab pendetide labeled with 4-5 mCi of 111 In.[1]

Uptake Period:

Allow the radiotracer to distribute for 72 to 120 hours post-injection. This extended uptake
period is necessary to allow for clearance of the radiotracer from the blood pool and nontarget tissues, thereby improving the tumor-to-background ratio.

SPECT/CT Acquisition:

- Patient/Animal Positioning: Position the subject on the scanner bed. For pelvic imaging, the field of view should extend from the lower liver margin through the prostatic fossa.
- SPECT Parameters:
 - Energy Windows: Dual energy windows centered at the primary photopeaks of ¹¹¹In: 171 keV and 245 keV (typically with a 15-20% window width).
 - Collimator: Medium-energy general-purpose (MEGP) collimator is commonly used.[10]
 - Matrix Size: 128x128 is a common matrix size.[10]
 - Projections: Acquire 60-120 projections over 360°.
 - Acquisition Time: 30-60 seconds per projection.

CT Parameters:

- Immediately following the SPECT acquisition, acquire a low-dose CT scan for anatomical localization and attenuation correction.
- Typical parameters include 120-140 kVp and 30-80 mA.

Image Reconstruction and Analysis:

 Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation (using the CT data), scatter, and collimator-detector response.[10][11]



- Image Fusion: Co-register and fuse the SPECT and CT images to correlate functional uptake with anatomical structures.
- Quantitative Analysis:
 - Draw regions of interest (ROIs) over tumors and various organs on the fused SPECT/CT images.
 - Calculate the radiotracer concentration within each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[12]

Table 4: Representative SPECT/CT Acquisition and Reconstruction Parameters

Parameter	Specification
SPECT Camera	Dual-head gamma camera
Radionuclide	Indium-111 (¹¹¹ In)
Energy Peaks	171 keV and 245 keV
Energy Window	15-20%
Collimator	Medium-Energy General-Purpose (MEGP)
Matrix Size	128 x 128
Number of Projections	64-128 over 360°
Time per Projection	30-60 seconds
CT Parameters	120-140 kVp, 30-80 mA (low dose)
Reconstruction Algorithm	Ordered Subsets Expectation Maximization (OSEM)
Corrections	Attenuation, Scatter, Collimator-Detector Response



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